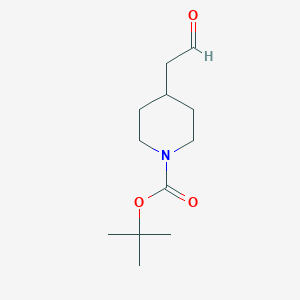

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRHRFNKESVOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438584 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142374-19-4 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidineacetaldehyde, is a heterocyclic organic compound featuring a piperidine ring.[1] Its unique structure, which includes a tert-butyl protecting group and an oxoethyl side chain, makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry.[1] This compound serves as a crucial component in the synthesis of more complex molecules, including various piperazine derivatives and novel pharmaceuticals.[1] Its applications extend to the creation of amides, sulphonamides, Mannich bases, Schiff's bases, and other heterocyclic systems.[1] The piperidine moiety is often associated with interactions with neurotransmitter receptors, making this and related compounds subjects of interest for pharmacological research, with potential applications as analgesics, anti-inflammatory agents, and for treating neurological disorders.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | [2][3][4] |

| Molecular Weight | 227.30 g/mol | [1][2][3][4] |

| Melting Point | 38-42 °C | [3] |

| Boiling Point (Predicted) | 318.1 ± 15.0 °C | [3] |

| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [3] |

| Refractive Index | 1.467 | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [3] |

| pKa (Predicted) | -1.62 ± 0.40 | [3] |

| Polar Surface Area (PSA) | 46.61 Ų | [2][3] |

| XLogP3 | 2.16040 | [3] |

| CAS Number | 142374-19-4 | [1][2][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves a multi-step process. While specific, detailed experimental procedures for this exact molecule are proprietary to chemical suppliers, a general synthetic approach can be outlined.[1] The synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, starts from piperidin-4-ylmethanol and involves acylation, sulfonation, and substitution.[5]

A general workflow for the synthesis of piperidine derivatives like the topic compound can be visualized as follows:

Determination of Physical Properties

The physical properties listed in the table are determined through standard laboratory techniques:

-

Melting Point: The melting point range is typically determined using a melting point apparatus where a small sample in a capillary tube is heated, and the temperature range from the first liquid droplet to complete liquefaction is recorded.

-

Boiling Point: The boiling point is often predicted using computational models due to the compound's relatively high boiling point, which can lead to decomposition with experimental determination at atmospheric pressure.

-

Density: Density can be calculated or experimentally determined using a pycnometer or a hydrometer.

-

Spectroscopic Data (NMR, HPLC, LC-MS): The structure and purity of the compound are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Applications in Research and Development

This compound is primarily used as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its utility is particularly noted in:

-

Medicinal Chemistry: It serves as a fundamental building block for the creation of novel pharmaceutical compounds aimed at various disease targets.[1]

-

Organic Synthesis: The compound is an intermediate in the preparation of other complex organic molecules.[1]

-

Structure-Activity Relationship (SAR) Studies: It is employed in research to investigate how the chemical structure of piperidine derivatives relates to their biological activity.[1]

The following diagram illustrates the role of this compound as a key intermediate:

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Buy this compound | 142374-19-4 [smolecule.com]

- 2. This compound | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:142374-19-4 - Abovchem [abovchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 142374-19-4 | 2-(N-BOC-4-piperidinyl)acetaldehyde | Aldehydes | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 142374-19-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of therapeutic agents, with a focus on Pim-1 kinase inhibitors and GPR119 agonists.

Chemical and Physical Properties

This compound, also known as N-Boc-4-piperidineacetaldehyde, is a versatile bifunctional molecule featuring a protected piperidine ring and a reactive aldehyde group.[1] This structure makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 142374-19-4 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 38-42 °C | [5] |

| Boiling Point (Predicted) | 318.1 ± 15.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [5] |

| XLogP3 | 2.16 | [5] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Boc-4-piperidineacetaldehyde, 1-(tert-Butoxycarbonyl)-4-piperidineacetaldehyde, tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate, 1-Boc-4-(2-oxo-ethyl)piperidine | [1][4] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

Synthesis via Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a reliable method for the synthesis of aldehydes from primary alcohols under mild conditions.[6][7]

Experimental Protocol: Dess-Martin Oxidation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Materials:

-

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

-

Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

References

- 1. Swern Oxidation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key building block in contemporary organic synthesis and medicinal chemistry. Known commonly in laboratory settings as N-Boc-4-piperidineacetaldehyde, this bifunctional molecule incorporates a reactive aldehyde and a protected piperidine nitrogen, rendering it a versatile intermediate for the synthesis of a wide array of complex molecular architectures and pharmacologically active agents.

Nomenclature and Structure

The formal IUPAC name for this compound is This compound .[1] It is also frequently referred to by several synonyms, including:

-

N-Boc-4-piperidineacetaldehyde[1]

-

1-(tert-Butoxycarbonyl)-4-piperidineacetaldehyde[1]

-

tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate[1]

-

4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester

The structure features a piperidine ring with an acetaldehyde substituent at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which provides stability during various chemical transformations and can be readily removed under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 142374-19-4 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Melting Point | 38-42 °C |

| Boiling Point | 318.1 ± 15.0 °C (Predicted) |

| Density | 1.035 ± 0.06 g/cm³ |

| Flash Point | 146.2 °C |

| Refractive Index | 1.467 |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a widely used and effective method for this transformation due to its neutral reaction conditions and high yields.[2][3]

Detailed Protocol for Dess-Martin Periodinane Oxidation:

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent). The flask is then placed under an inert atmosphere.

-

Dissolution: Anhydrous dichloromethane is added to dissolve the starting material completely.

-

Addition of Oxidant: Dess-Martin Periodinane (1.1 to 1.5 equivalents) is added to the stirred solution in one portion at room temperature. The reaction mixture may become slightly cloudy.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting alcohol. The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the solid byproducts are dissolved and the organic layer becomes clear.

-

Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white to off-white solid.

Synthetic Applications and Logical Workflow

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The aldehyde functionality allows for a variety of subsequent reactions, including:

-

Reductive Amination: To introduce a substituted amino group.

-

Wittig Reaction: To form alkenes.[4]

-

Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

The following diagram illustrates a typical synthetic workflow starting from the corresponding alcohol to the target aldehyde and its subsequent transformation via reductive amination, a common pathway in drug discovery.

Caption: Synthetic workflow for the preparation and subsequent reductive amination of N-Boc-4-piperidineacetaldehyde.

References

Synthesis of 1-Boc-4-(2-oxoethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for obtaining 1-Boc-4-(2-oxoethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details the most prevalent method—oxidation of a precursor alcohol—and explores alternative routes, offering comprehensive experimental protocols and comparative data to aid in methodological selection.

Introduction

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidineacetaldehyde, is a key intermediate in the synthesis of a variety of complex organic molecules and pharmaceutical agents. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive aldehyde, makes it a versatile scaffold for constructing diverse molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability and controlled reactivity of the piperidine nitrogen during synthetic manipulations. This guide focuses on the most common and effective methods for the preparation of this important compound.

Primary Synthetic Pathway: Oxidation of 1-Boc-4-(2-hydroxyethyl)piperidine

The most direct and widely employed route to 1-Boc-4-(2-oxoethyl)piperidine is the oxidation of its corresponding primary alcohol, 1-Boc-4-(2-hydroxyethyl)piperidine. The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid. Three common, mild, and effective oxidation methods are detailed below: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.

First, the precursor alcohol, 1-Boc-4-(2-hydroxyethyl)piperidine, is typically prepared by protecting the nitrogen of commercially available 4-piperidineethanol.

Synthesis of 1-Boc-4-(2-hydroxyethyl)piperidine

A common method for the Boc protection of 4-piperidineethanol involves its reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol: Boc Protection of 4-Piperidineethanol

-

Dissolve 4-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(2-hydroxyethyl)piperidine.

The subsequent oxidation of this alcohol is the key step. Below is a comparative overview of the primary oxidation methods.

Comparison of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as scale, substrate sensitivity, and available reagents. The following table summarizes key quantitative data for the three detailed oxidation protocols, adapted from procedures for similar alcohols.[1]

| Method | Typical Yield | Reaction Time | Temperature | Advantages | Disadvantages |

| Swern Oxidation | >90% | 2-4 hours | -78 °C | High yield, reliable for a wide range of substrates, good functional group tolerance.[2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2] |

| Dess-Martin (DMP) | ~90% | 1-3 hours | Room Temp. | Mild conditions, short reaction times, high chemoselectivity.[3] | DMP is expensive and potentially explosive.[4] |

| TEMPO/Bleach | 85-95% | 1-2 hours | 0 °C | Catalytic, inexpensive reagents, environmentally benign byproducts.[1] | Can be substrate-dependent, potential for halogenated byproducts.[5] |

Experimental Protocols for Oxidation

Protocol 1: Swern Oxidation [1][6]

-

Reagents: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -60 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield 1-Boc-4-(2-oxoethyl)piperidine.

-

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [7][8]

-

Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude aldehyde by flash chromatography if necessary.

-

Protocol 3: TEMPO-Catalyzed Oxidation [1][5]

-

Reagents: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), Sodium bromide (NaBr), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Household bleach (sodium hypochlorite, ~5-6% aqueous solution).

-

Procedure:

-

Dissolve 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM.

-

Add saturated aqueous sodium bicarbonate solution (2.0 eq).

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Slowly add household bleach (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the layers and wash the organic layer with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

-

Alternative Synthetic Pathway: Wittig Reaction and Hydrolysis

An alternative route to 1-Boc-4-(2-oxoethyl)piperidine involves a two-step sequence starting from N-Boc-4-piperidone. This method utilizes a Wittig reaction to form an enol ether, which is subsequently hydrolyzed under acidic conditions to yield the target aldehyde.

Experimental Protocol: Wittig Reaction and Hydrolysis

Step 1: Wittig Reaction

-

Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Slowly add a strong base such as n-butyllithium or potassium tert-butoxide (1.2 eq) to form the red-colored ylide. Stir for 1 hour at 0 °C.

-

Cool the ylide solution to -78 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the enol ether intermediate.

Step 2: Enol Ether Hydrolysis [8][9]

-

Dissolve the purified enol ether from Step 1 in a mixture of THF and aqueous acid (e.g., 1 M HCl).

-

Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield 1-Boc-4-(2-oxoethyl)piperidine.

Other Potential Synthetic Routes

While less commonly documented for this specific target, other established organic transformations could theoretically be employed:

-

Ozonolysis: The oxidative cleavage of 1-Boc-4-vinylpiperidine using ozone followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) would yield the desired aldehyde.

-

Hydroboration-Oxidation: The anti-Markovnikov hydration of 1-Boc-4-ethynylpiperidine using a borane reagent followed by oxidation with hydrogen peroxide under basic conditions would also lead to 1-Boc-4-(2-oxoethyl)piperidine.

These methods, however, require the synthesis of specific unsaturated precursors and may be less direct than the oxidation of the corresponding alcohol.

Conclusion

The synthesis of 1-Boc-4-(2-oxoethyl)piperidine is most efficiently achieved through the oxidation of 1-Boc-4-(2-hydroxyethyl)piperidine. The choice between Swern, Dess-Martin, and TEMPO-based oxidation methods will depend on the specific requirements of the synthesis, including scale, cost, and tolerance for specific reaction conditions. The alternative Wittig-based approach provides a viable, albeit longer, route from the readily available N-Boc-4-piperidone. This guide provides the necessary procedural details and comparative data to enable researchers to select and implement the most suitable synthetic strategy for their needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. ekwan.github.io [ekwan.github.io]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

Spectroscopic Profile of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 142374-19-4). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectral data based on its molecular structure and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet (s) or Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~4.0 | Broad multiplet | 2H | Piperidine protons adjacent to nitrogen (-CH₂-N) |

| ~2.7 | Multiplet | 2H | Piperidine protons adjacent to nitrogen (-CH₂-N) |

| ~2.4 | Doublet (d) | 2H | Methylene protons adjacent to aldehyde (-CH₂-CHO) |

| ~2.0 | Multiplet | 1H | Piperidine proton at C4 (-CH-) |

| ~1.7 | Multiplet | 2H | Axial piperidine protons |

| 1.46 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~1.2 | Multiplet | 2H | Equatorial piperidine protons |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehyde carbonyl carbon (-CHO) |

| 154.8 | Carbamate carbonyl carbon (-O-C=O) |

| 79.5 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| ~50 | Methylene carbon adjacent to aldehyde (-CH₂-CHO) |

| ~44 | Piperidine methylene carbons adjacent to nitrogen (-CH₂-N) |

| ~38 | Piperidine methine carbon at C4 (-CH-) |

| ~31 | Piperidine methylene carbons |

| 28.4 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, ~2860 | Strong | C-H stretching (alkane) |

| ~2720, ~2820 | Medium | C-H stretching (aldehyde) |

| ~1730 | Strong | C=O stretching (aldehyde) |

| ~1690 | Strong | C=O stretching (carbamate) |

| ~1450 | Medium | C-H bending |

| ~1160 | Strong | C-O stretching (carbamate) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 227 | [M]⁺, Molecular ion |

| 171 | [M - C₄H₈]⁺, Loss of isobutylene |

| 156 | [M - C₄H₉O]⁺, Loss of tert-butoxy group |

| 128 | [M - C₅H₉O₂]⁺, Loss of Boc group |

| 57 | [C₄H₉]⁺, tert-Butyl cation |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1] Further dilute this solution to the low µg/mL range.[1]

-

Injection: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2] EI is a common method that involves bombarding the sample with high-energy electrons to form a radical cation.[3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[2]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

Key chemical reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde.

An In-depth Technical Guide to the Core Chemical Reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde

Introduction

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde, also known as N-Boc-4-piperidineacetaldehyde, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structure incorporates a piperidine ring, a common scaffold in pharmaceuticals, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group strategy allows for selective reactions at the aldehyde functionality. The aldehyde group itself is a reactive handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of complex molecular architectures.[1] This guide provides a detailed overview of its synthesis, key chemical reactions, and applications, with a focus on experimental protocols and quantitative data for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 142374-19-4 | |

| Molecular Formula | C12H21NO3 | |

| Molecular Weight | 227.30 g/mol | - |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Assay | ≥97% |

Synthesis

The most direct and common method for the synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol. A widely used and efficient method for this transformation is the TEMPO-catalyzed oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a similar transformation described in the synthesis of a key intermediate for ARV-110.[5]

Materials:

-

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of TEMPO and an aqueous solution of sodium bicarbonate (NaHCO3).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde. The product can be purified by column chromatography on silica gel if necessary.

References

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active molecules, including numerous approved drugs and natural products.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it a cornerstone in medicinal chemistry. This technical guide provides an in-depth exploration of the significant biological activities of piperidine derivatives, focusing on their anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. This document details the quantitative data, experimental protocols, and underlying mechanisms of action to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][4]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected piperidine derivatives is summarized in Table 1, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.

Table 1: Anticancer Activity of Representative Piperidine Derivatives

| Derivative Name/Code | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |

| RAJI | MDA-MB-231 | Triple-Negative Breast Cancer | 20 (µg/mL) | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 25 (µg/mL) | [5] | |

| 3-fluoro substituted carboxamide series | A-549 | Lung | 15.94 ± 0.201 | [5] |

| MCF-7 | Breast | 22.12 ± 0.213 | [5] | |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung | 32.43 | [6] |

Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects through various signaling pathways. For instance, DTPEP acts as a dual inhibitor of the PI3K/Akt and ERα signaling pathways.[1] Compound 17a induces apoptosis by inhibiting tubulin polymerization, which activates the intrinsic apoptotic pathway.[1] Other derivatives have been shown to interact with DNA, regulate STAT-3, NF-κB, JNK/p38-MAPK, and TGF-ß/SMAD pathways, and induce apoptosis through the caspase cascade.[3][4][7]

Figure 1: Inhibition of the PI3K/Akt signaling pathway by the piperidine derivative DTPEP.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antiviral Activity

Certain piperidine derivatives have emerged as potent inhibitors of viral replication, with notable activity against human immunodeficiency virus (HIV) and influenza viruses.[13][14]

Quantitative Antiviral Activity Data

The antiviral efficacy of specific piperidine derivatives is presented in Table 2, with half-maximal effective concentration (EC50) values.

Table 2: Antiviral Activity of Representative Piperidine Derivatives

| Derivative Name/Code | Virus | Cell Line | EC50 (µM) | Reference |

| FZJ13 | HIV-1 | - | Comparable to 3TC | [13] |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [13] |

| Compound If | HIV-1 (WT) | - | 0.035 | [15] |

| Compound Ia | HIV-1 (WT) | - | 0.043 | [15] |

| Compound IIa | HIV-1 (WT) | - | 0.041 | [15] |

| Compound IIb | HIV-1 (K103N) | - | 0.049 | [15] |

| Compound 11e | Influenza A (H3N2) | - | as low as 0.05 | [16] |

| Compound 15a | HIV-1 (WT) | MT-4 | 0.00175 | [17] |

| HIV-1 (L100I) | MT-4 | 0.00284 | [17] | |

| HIV-1 (K103N) | MT-4 | 0.00127 | [17] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[18][19]

Principle: Lytic viruses form clear zones of cell death, known as plaques, in a confluent monolayer of host cells. Antiviral compounds inhibit viral replication, leading to a decrease in the number and size of these plaques.[18][20]

Procedure:

-

Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.[21]

-

Compound and Virus Incubation: Pre-incubate the cells with various concentrations of the piperidine derivative. Subsequently, infect the cells with a known amount of virus.[18]

-

Adsorption: Allow the virus to adsorb to the cells for a specific time.[22]

-

Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells.[20]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[22]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[18]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Figure 3: Experimental workflow for the plaque reduction assay.

Antibacterial and Antifungal Activity

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[23][24]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The MIC values for several piperidine derivatives are presented in Table 3.

Table 3: Antibacterial and Antifungal Activity of Representative Piperidine Derivatives

| Derivative Code | Microorganism | Activity | MIC (µg/mL) | Reference |

| 1a | S. aureus | Antibacterial | 12 | [23] |

| E. coli | Antibacterial | 8 | [23] | |

| B. subtilis | Antibacterial | 10 | [23] | |

| Compound 3 | S. aureus | Antibacterial | 32-128 | [25] |

| C. albicans | Antifungal | 32-128 | [25] | |

| Compound 5 | C. albicans | Antifungal | 32-64 | [25] |

| Compound 6 | B. subtilis | Antibacterial | 0.75 (mg/mL) | [24] |

| B. cereus | Antibacterial | 1.5 (mg/mL) | [24] | |

| Compound 3a | P. aeruginosa | Antibacterial | 1 | |

| E. coli | Antibacterial | 1 | ||

| Compound 3b | P. aeruginosa | Antibacterial | 1 | |

| E. coli | Antibacterial | 1 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][26]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[27][28]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing a suitable broth medium.[2][26]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[27]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[2]

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.[27]

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in a well with no visible growth.[28]

Figure 4: Experimental workflow for the broth microdilution MIC assay.

Neuroprotective Activity

Piperidine derivatives have shown promise in the field of neuroprotection, with potential applications in treating neurodegenerative diseases and ischemic stroke.[29][30]

Quantitative Neuroprotective Activity Data

The neuroprotective effects of certain piperidine derivatives have been evaluated in various in vitro and in vivo models.

Table 4: Neuroprotective Activity of a Representative Piperidine Derivative

| Derivative Code | Assay | Result | Reference |

| Compound A10 | L-glutamic acid-induced injury in SH-SY5Y cells (10 µmol/L) | 61.54% cell survival rate | [29] |

| Cytotoxicity in SH-SY5Y cells (100 µmol/L) | 48.40% cell survival | [29] | |

| hERG assay (Cardiotoxicity) | IC50 > 40 µmol/L | [29] |

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Principle: Excessive glutamate stimulation leads to excitotoxicity and neuronal cell death. Neuroprotective compounds can mitigate this damage.

Procedure:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.[31]

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the piperidine derivative.[32]

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate.

-

Incubation: Incubate the cells for a specified duration.

-

Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay.[33]

-

Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.

This guide provides a foundational understanding of the diverse biological activities of piperidine derivatives. The presented data and protocols are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchhub.com [researchhub.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. bioagilytix.com [bioagilytix.com]

- 21. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. academicjournals.org [academicjournals.org]

- 25. tandfonline.com [tandfonline.com]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 30. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties | Semantic Scholar [semanticscholar.org]

- 31. thieme-connect.com [thieme-connect.com]

- 32. researchgate.net [researchgate.net]

- 33. neuroquantology.com [neuroquantology.com]

The Versatile Building Block: A Technical Guide to N-Boc-4-(2-oxoethyl)piperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the piperidine moiety is a privileged structure, appearing in a vast array of approved therapeutic agents due to its favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, commonly known as N-Boc-4-(2-oxoethyl)piperidine or N-Boc-4-piperidineacetaldehyde. This versatile building block, featuring a protected piperidine nitrogen and a reactive aldehyde functionality, offers a powerful tool for the synthesis of complex molecular architectures and the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-4-(2-oxoethyl)piperidine is fundamental to its effective application in synthesis.

| Property | Value |

| CAS Number | 142374-19-4 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | Solid |

| Melting Point | 38-42 °C |

| Boiling Point | >110 °C |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC=O |

| InChI Key | PSRHRFNKESVOEL-UHFFFAOYSA-N |

Synthesis of N-Boc-4-(2-oxoethyl)piperidine

The most common and efficient route to N-Boc-4-(2-oxoethyl)piperidine involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor is readily prepared from commercially available starting materials. Two widely employed oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, both known for their mild conditions and high yields.

Caption: General synthetic route to N-Boc-4-(2-oxoethyl)piperidine.

Experimental Protocols for Synthesis

1. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures to afford the aldehyde in high yield. This method is known for its reliability and tolerance of a wide range of functional groups.

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

Protocol:

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

2. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is a mild and convenient method that employs a hypervalent iodine reagent at room temperature. It is particularly useful for sensitive substrates.[1]

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Protocol:

-

To a stirred solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[1]

-

Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).[1]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid byproducts dissolve.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the aldehyde.

| Oxidation Method | Typical Yield | Purity | Reaction Time | Advantages | Disadvantages |

| Swern Oxidation | >95% | >98% | 2-4 hours | High yield, reliable for a wide range of substrates. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1] |

| DMP Oxidation | >95% | >98% | 1-3 hours | Mild conditions (room temperature), convenient.[1] | Reagent is expensive and potentially explosive under certain conditions. |

Core Applications in Organic Synthesis

The aldehyde functionality of N-Boc-4-(2-oxoethyl)piperidine makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are instrumental in the construction of more complex molecules with potential therapeutic applications.

Caption: Key synthetic transformations of N-Boc-4-(2-oxoethyl)piperidine.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations

Olefination reactions are fundamental transformations for the introduction of carbon-carbon double bonds. N-Boc-4-(2-oxoethyl)piperidine readily undergoes both Wittig and HWE reactions to yield various substituted alkenes.

Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert the aldehyde into an alkene. The stereochemical outcome can be influenced by the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, employing a phosphonate carbanion, is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes. The water-soluble phosphate byproduct simplifies purification.[2]

General Experimental Protocol for HWE Reaction:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF dropwise.[3]

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-(2-oxoethyl)piperidine (1.0 eq) in anhydrous THF dropwise.[3]

-

Stir the reaction at room temperature and monitor by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Reaction | Reagent | Typical Product | Key Features |

| Wittig | Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) | α,β-Unsaturated ester | Versatile, stereoselectivity depends on ylide stability.[4] |

| HWE | Phosphonate carbanion (e.g., from Triethyl phosphonoacetate) | (E)-α,β-Unsaturated ester | Generally high E-selectivity, easier workup.[2][3] |

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. N-Boc-4-(2-oxoethyl)piperidine can be reacted with a primary or secondary amine in the presence of a reducing agent to form a more substituted amine. Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this transformation.

General Experimental Protocol for Reductive Amination:

-

To a solution of N-Boc-4-(2-oxoethyl)piperidine (1.0 eq) and an amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.

Aldol Condensation

The aldehyde functionality of N-Boc-4-(2-oxoethyl)piperidine can participate in aldol condensation reactions with enolizable ketones or other carbonyl compounds to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyls.

General Experimental Protocol for Aldol Condensation:

-

To a solution of N-Boc-4-(2-oxoethyl)piperidine (1.0 eq) in a solvent such as ethanol or a mixture of ethanol and water, add the ketone (e.g., acetone, excess) and a catalytic amount of a base (e.g., aqueous sodium hydroxide).

-

Stir the reaction at room temperature or with gentle heating.[5]

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate. The product can be purified by crystallization or column chromatography.[5]

Applications in Drug Discovery

The N-Boc-4-(2-oxoethyl)piperidine building block has been instrumental in the synthesis of a variety of biologically active molecules, targeting key proteins implicated in diseases such as cancer, type 2 diabetes, and neurological disorders.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with several cancers, making it an attractive target for cancer therapy. N-Boc-4-(2-oxoethyl)piperidine and its derivatives are used to construct the piperidine scaffold found in many potent Pim-1 inhibitors.

Caption: Simplified Pim-1 signaling pathway.[6]

GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased insulin secretion and the release of incretin hormones like GLP-1, making it a promising target for the treatment of type 2 diabetes. The piperidine moiety derived from N-Boc-4-(2-oxoethyl)piperidine is a common feature in many synthetic GPR119 agonists.[7]

Caption: GPR119 signaling pathway.[8][9]

Sigma-1 Receptor Ligands

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling and cellular stress responses. It is implicated in a variety of neurological and psychiatric disorders. Piperidine derivatives, synthesized using building blocks like N-Boc-4-(2-oxoethyl)piperidine, are a major class of sigma-1 receptor ligands.

Caption: Key functions of the Sigma-1 Receptor.[10][11]

Conclusion

N-Boc-4-(2-oxoethyl)piperidine has established itself as a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its readily accessible synthesis and the reactivity of its aldehyde group enable a wide range of chemical transformations, facilitating the construction of complex piperidine-containing molecules. The successful application of this scaffold in the development of potent modulators for targets such as Pim-1 kinase, GPR119, and the sigma-1 receptor underscores its significance for researchers, scientists, and drug development professionals. A thorough understanding of its properties and reactivity will continue to fuel the discovery of novel therapeutics for a multitude of diseases.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. webassign.net [webassign.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

A Technical Guide to Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. This document details its chemical synonyms, physicochemical properties, and its applications in the synthesis of pharmacologically active compounds. Furthermore, it presents a detailed experimental protocol for its synthesis and illustrates its role in drug discovery workflows and its general relevance to neurotransmitter signaling pathways.

Chemical Synonyms and Identifiers

This compound is known by a variety of synonyms in chemical literature and supplier catalogs. A comprehensive list is provided below to aid in its identification.[1][2][3]

| Synonym | Reference |

| N-Boc-4-piperidineacetaldehyde | [1][2] |

| 1-(tert-Butoxycarbonyl)-4-piperidineacetaldehyde | [2] |

| tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate | [1][3] |

| 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester | [3] |

| 2-(N-Boc-4-piperidinyl)acetaldehyde | |

| 1-Boc-4-(2-oxoethyl)piperidine | |

| N-tert-Butoxycarbonyl-4-piperidylacetaldehyde | |

| (1-t-butoxycarbonylpiperidin-4-yl)acetaldehyde | |

| 1-tert-butoxycarbonyl-4-(formylmethyl)piperidine |

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 142374-19-4 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| InChI Key | PSRHRFNKESVOEL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC=O |

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 38-42 °C | |

| Boiling Point (Predicted) | 318.1 ± 15.0 °C | |

| Density (Predicted) | 1.035 ± 0.06 g/cm³ | |

| Flash Point | > 110 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

Spectroscopic data are crucial for the identification and characterization of this compound. While specific spectra are not provided here, typical analytical techniques for confirmation include ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding alcohol, N-Boc-4-(2-hydroxyethyl)piperidine. Several oxidation methods are applicable, including Swern, Dess-Martin, and Parikh-Doering oxidations.[2][4][5][6][7][8][9][10] Below is a representative protocol based on the Dess-Martin periodinane (DMP) oxidation, known for its mild conditions and high yields.[4][6][8]

Synthesis of this compound via Dess-Martin Oxidation

Materials:

-

N-Boc-4-(2-hydroxyethyl)piperidine

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.1 to 1.2 equivalents) to the stirred solution in one portion at room temperature.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically showing the consumption of the starting alcohol and the appearance of the product aldehyde. The reaction is generally complete within 1-3 hours.[4]

-

Work-up:

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the solid byproducts dissolve and the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.[4]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white to pale yellow solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of both a protected piperidine nitrogen and a reactive aldehyde functionality allows for diverse chemical transformations.

It serves as a key building block for the synthesis of:

-

Pim-1 inhibitors: These are potential therapeutic agents for cancer.[11]

-

Selective GPR119 agonists: These have potential applications in the treatment of type II diabetes.[11]

-

Complex heterocyclic systems: The aldehyde group can participate in various reactions such as the synthesis of amides, sulfonamides, Mannich bases, Schiff's bases, thiazolidinones, azetidinones, and imidazolinones.[1]

The N-Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.

Signaling Pathways and Experimental Workflows

While this compound itself is not known to directly participate in signaling pathways, the piperidine scaffold it contains is a common motif in many neuropharmacologically active compounds. These compounds often interact with neurotransmitter receptors such as dopamine, serotonin, and acetylcholine receptors, thereby modulating their signaling pathways.[12]

Below is a conceptual diagram illustrating the general role of piperidine-containing drugs in modulating a G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism for many neurotransmitter receptors.

References

- 1. Buy this compound | 142374-19-4 [smolecule.com]

- 2. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. 4-(2-氧代乙基)哌啶-1-羧酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. biosynce.com [biosynce.com]

Methodological & Application

Application Notes and Protocols for Reductive Amination of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This protocol details the application of this reaction using Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a valuable building block in the synthesis of novel pharmaceutical agents. The piperidine motif is a common scaffold in a multitude of clinically approved drugs, and its derivatives have shown a wide range of biological activities, including as analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1] This aldehyde is a key intermediate for creating N-substituted piperidine-4-ethylamine derivatives, which are integral to the development of G-protein coupled receptor 119 (GPR119) agonists, a promising target for the treatment of type 2 diabetes and related metabolic disorders.

General Reaction Scheme

The reductive amination of this compound proceeds via a one-pot reaction. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired amine product.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Primary Amines

This protocol outlines a general method for the reductive amination of this compound with a variety of primary amines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCE or DCM (0.1-0.2 M), add the primary amine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted piperidine-4-ethylamine derivative.

Protocol 2: Reductive Amination with Weakly Basic Amines (e.g., 2-Aminopyrimidines)

For weakly nucleophilic amines, slight modifications to the general protocol may be necessary to achieve optimal results.

Procedure:

-

To a solution of this compound (1.0 eq) and the weakly basic amine (1.0-1.2 eq) in anhydrous DCE, add anhydrous sodium sulfate (Na₂SO₄) to act as a dehydrating agent.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

-

Add sodium triacetoxyborohydride (1.5 eq) and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Perform an aqueous workup as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reductive amination of a close structural analog, N-Boc-piperidin-4-one, with various anilines. These results can be considered indicative of the expected outcomes when using this compound.

| Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | NaBH(OAc)₃ | DCE | 18 | 85 |

| 4-Fluoroaniline | NaBH(OAc)₃ | DCE | 18 | 88 |

| 4-Chloroaniline | NaBH(OAc)₃ | DCE | 18 | 90 |

| 4-Bromoaniline | NaBH(OAc)₃ | DCE | 18 | 92 |

| 4-Methoxyaniline | NaBH(OAc)₃ | DCE | 18 | 82 |

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the one-pot reductive amination protocol.

GPR119 Signaling Pathway

The products of this reductive amination are valuable intermediates in the synthesis of GPR119 agonists. GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.